molecular formula C18H25NO5S2 B2767022 Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate CAS No. 2418720-82-6

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate

Cat. No. B2767022
CAS RN: 2418720-82-6
M. Wt: 399.52
InChI Key: BCQXOOXUMAEPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate, also known as DAPTA, is a small molecule inhibitor that has been widely used in scientific research. DAPTA is a potent inhibitor of the HIV-1 virus, and it has been shown to have potential therapeutic applications for other viral infections as well. In

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate involves its binding to the CD4 receptor on T-cells. This prevents the HIV-1 virus from entering the cell and replicating. Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has also been shown to inhibit the fusion of the virus with the cell membrane, further preventing infection. The exact mechanism of action for Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate's antiviral properties is still being studied, but it is believed to involve its interaction with the CD4 receptor and other cellular proteins.
Biochemical and Physiological Effects:
Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects. Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antiviral agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is its potency as an antiviral agent. It has been shown to be effective at low concentrations, which makes it a cost-effective option for research studies. Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is also relatively easy to synthesize, which allows for large-scale production. However, one limitation of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is its specificity for the CD4 receptor. This limits its potential therapeutic applications to viral infections that involve the CD4 receptor.

Future Directions

There are several future directions for the study of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate. One area of research is the development of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate analogs that have improved potency and specificity for the CD4 receptor. Another area of research is the exploration of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate's potential therapeutic applications for other viral infections, such as hepatitis C and influenza. Additionally, Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate's role in immune function and the development of autoimmune diseases is an area of active research. Overall, Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate shows promise as a potent and well-tolerated antiviral agent, and further research is needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The synthesis of Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has been reported in several scientific publications, and it has been shown to be a reliable and reproducible process.

Scientific Research Applications

Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has been extensively studied for its antiviral properties, particularly its ability to inhibit the HIV-1 virus. Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate binds to the CD4 receptor on T-cells, which prevents the virus from entering the cell. Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has also been shown to have potential therapeutic applications for other viral infections, such as hepatitis C and influenza. In addition, Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate has been used in research to study the role of the CD4 receptor in immune function and the development of autoimmune diseases.

properties

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S2/c1-22-13-6-12(7-14(8-13)23-2)16(10-18(21)24-3)19-17(20)9-15-11-25-4-5-26-15/h6-8,15-16H,4-5,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQXOOXUMAEPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)NC(=O)CC2CSCCS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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